molecular formula C9H5ClN2O2 B3337075 1-Chloromethyl-2,4-diisocyanatobenzene CAS No. 51979-57-8

1-Chloromethyl-2,4-diisocyanatobenzene

Cat. No.: B3337075
CAS No.: 51979-57-8
M. Wt: 208.6 g/mol
InChI Key: LCJLEYPRGLFMGM-UHFFFAOYSA-N
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Description

1-Chloromethyl-2,4-diisocyanatobenzene is an organic compound with the molecular formula C9H5ClN2O2. It is characterized by the presence of a chloromethyl group and two isocyanate groups attached to a benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloromethyl-2,4-diisocyanatobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2,4-diaminotoluene, followed by the conversion of the resulting intermediate to the diisocyanate. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the isocyanate groups are introduced using phosgene or a similar reagent under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chloromethylation and phosgenation processes. These methods are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloromethyl-2,4-diisocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloromethyl-2,4-diisocyanatobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-chloromethyl-2,4-diisocyanatobenzene exerts its effects involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable urea and urethane linkages. This reactivity is exploited in various applications, from polymer synthesis to the modification of biomolecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

1-Chloromethyl-2,4-diisocyanatobenzene can be compared with other diisocyanates such as:

    Toluene Diisocyanate (TDI): Commonly used in the production of flexible foams and coatings.

    Methylenediphenyl Diisocyanate (MDI): Used in the production of rigid foams and elastomers.

    Hexamethylene Diisocyanate (HDI): Used in the production of coatings and adhesives.

Uniqueness: this compound is unique due to the presence of the chloromethyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring specific functionalization and modification of molecules .

Properties

IUPAC Name

1-(chloromethyl)-2,4-diisocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-4-7-1-2-8(11-5-13)3-9(7)12-6-14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJLEYPRGLFMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)N=C=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369846
Record name 1-Chloromethyl-2,4-diisocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51979-57-8
Record name 1-Chloromethyl-2,4-diisocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloromethyl-2,4-diisocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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